magnesium;2-oct-1-yn-3-yloxyoxane;bromide
Description
Magnesium;2-oct-1-yn-3-yloxyoxane;bromide is a complex organomagnesium compound. It is a type of Grignard reagent, which are widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly interesting due to its unique structure and reactivity, making it valuable in various chemical reactions and industrial applications .
Properties
CAS No. |
61307-40-2 |
|---|---|
Molecular Formula |
C13H21BrMgO2 |
Molecular Weight |
313.51 g/mol |
IUPAC Name |
magnesium;2-oct-1-yn-3-yloxyoxane;bromide |
InChI |
InChI=1S/C13H21O2.BrH.Mg/c1-3-5-6-9-12(4-2)15-13-10-7-8-11-14-13;;/h12-13H,3,5-11H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
QRCNCTUMVGCARC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC(C#[C-])OC1CCCCO1.[Mg+2].[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;2-oct-1-yn-3-yloxyoxane;bromide is typically synthesized by reacting magnesium metal with 2-oct-1-yn-3-yloxyoxane bromide in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air .
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for adding reagents and controlling reaction conditions is common to maintain consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Magnesium;2-oct-1-yn-3-yloxyoxane;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms new carbon-carbon bonds in the presence of catalysts.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, and various halides. The reactions are typically carried out in anhydrous conditions using solvents like diethyl ether or tetrahydrofuran (THF). The reactions are often exothermic, requiring careful temperature control .
Major Products
The major products formed from reactions involving this compound are typically alcohols, alkanes, and substituted organic compounds, depending on the specific reactants and conditions used .
Scientific Research Applications
Magnesium;2-oct-1-yn-3-yloxyoxane;bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Plays a role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which magnesium;2-oct-1-yn-3-yloxyoxane;bromide exerts its effects involves the formation of a highly reactive nucleophilic center at the magnesium atom. This nucleophilic center can attack electrophilic carbon atoms in various organic molecules, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved include carbonyl groups in aldehydes and ketones, as well as halides in substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- Phenylmagnesium bromide
- Methylmagnesium chloride
- Ethylmagnesium bromide
Uniqueness
Magnesium;2-oct-1-yn-3-yloxyoxane;bromide is unique due to its specific structure, which includes an alkyne and an ether group. This structure imparts distinct reactivity patterns compared to other Grignard reagents, making it particularly useful in certain synthetic applications .
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